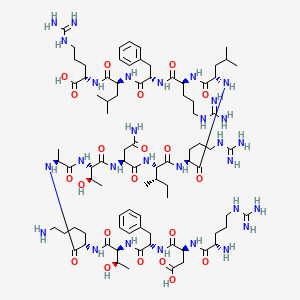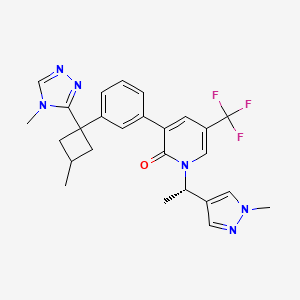
Cbl-b-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-16 is a small molecule inhibitor that targets the Casitas B-lineage lymphoma-b protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in cancer immunotherapy by promoting immune responses against tumors. It is known for its ability to inhibit the negative regulatory effects of the Casitas B-lineage lymphoma-b protein on immune cells, thereby enhancing the activity of T cells and natural killer cells .
Preparation Methods
The synthesis of Cbl-b-IN-16 involves the preparation of novel lactams. The synthetic route includes the formation of a five-membered heteroaryl ring, which is optionally substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions typically involve the use of halogen, alkyl, cyano, hydroxyl, alkoxy, and haloalkyl groups. The preparation process also includes the use of specific reagents and conditions to achieve the desired chemical structure .
Chemical Reactions Analysis
Cbl-b-IN-16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Cbl-b-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of the Casitas B-lineage lymphoma-b protein in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of the Casitas B-lineage lymphoma-b protein in immune cells, particularly T cells and natural killer cells.
Medicine: It has shown potential in cancer immunotherapy by enhancing the immune response against tumors. It is being studied for its ability to reverse immunosuppression in the tumor microenvironment and promote tumor regression.
Mechanism of Action
Cbl-b-IN-16 exerts its effects by inhibiting the activity of the Casitas B-lineage lymphoma-b protein. This protein is involved in the ubiquitination and degradation of receptor tyrosine kinases, which are important for the regulation of immune cell activity. By inhibiting the Casitas B-lineage lymphoma-b protein, this compound enhances the activity of T cells and natural killer cells, promoting an immune response against tumors. The compound interacts with the tyrosine kinase binding domain and the linker helix region of the Casitas B-lineage lymphoma-b protein, locking it in an inactive conformation .
Comparison with Similar Compounds
Cbl-b-IN-16 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance immune responses against tumors. Similar compounds include:
Nx-1607: Another small molecule inhibitor of the Casitas B-lineage lymphoma-b protein, currently in phase I clinical trials for advanced solid tumor malignancies.
This compound stands out due to its specific interaction with the Casitas B-lineage lymphoma-b protein and its potential in cancer immunotherapy.
Properties
Molecular Formula |
C26H27F3N6O |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-1-[(1S)-1-(1-methylpyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1 |
InChI Key |
QRNMXYQPWPALPI-SFFMRIQBSA-N |
Isomeric SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)[C@@H](C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


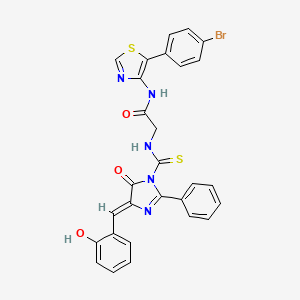

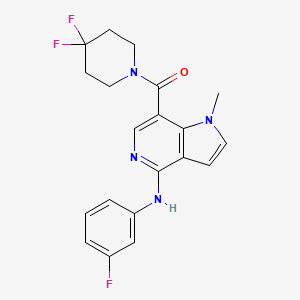
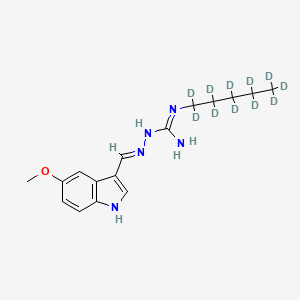

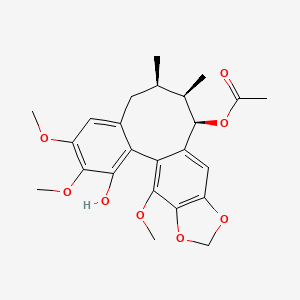
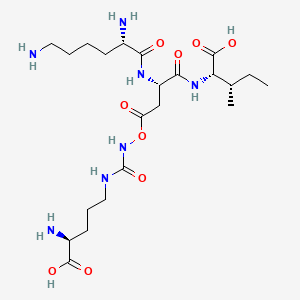
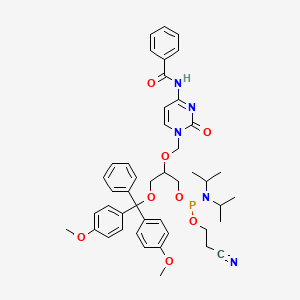
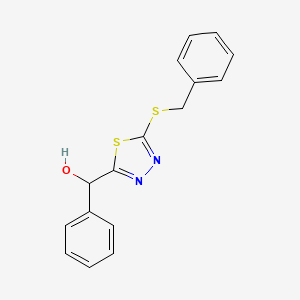
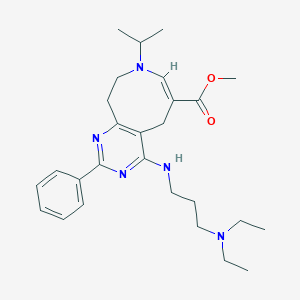

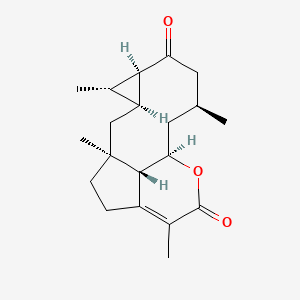
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
